molecular formula C15H16N2O3 B12921989 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one CAS No. 52480-74-7

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one

Cat. No.: B12921989
CAS No.: 52480-74-7
M. Wt: 272.30 g/mol
InChI Key: DFSVLWDYYFZROH-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an indolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolone derivatives and benzodioxole-containing molecules. Examples are:

  • 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol
  • 3-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol

Uniqueness

The uniqueness of 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

52480-74-7

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-amino-1-(1,3-benzodioxol-5-yl)-5,6,7,7a-tetrahydro-4H-indol-2-one

InChI

InChI=1S/C15H16N2O3/c16-14-10-3-1-2-4-11(10)17(15(14)18)9-5-6-12-13(7-9)20-8-19-12/h5-7,11H,1-4,8,16H2

InChI Key

DFSVLWDYYFZROH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)N(C2C1)C3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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